

Application Notes and Protocols: Synthesis of 3-bromo-phenol n-pentyl ether

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Compound of Interest

Compound Name: 3-Bromophenol

Cat. No.: B021344

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-bromo-phenol n-pentyl ether is a chemical compound that can serve as a building block in the synthesis of more complex molecules in drug discovery and materials science. Its synthesis is typically achieved via a Williamson ether synthesis, a well-established and versatile method for forming ethers. This reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.^{[1][2]} This document provides a detailed protocol for the synthesis of 3-bromo-phenol n-pentyl ether, including reaction conditions, purification, and characterization.

Reaction Principle

The synthesis of 3-bromo-phenol n-pentyl ether is accomplished through the Williamson ether synthesis. In this reaction, **3-bromophenol** is deprotonated by a suitable base, such as potassium carbonate, to form the corresponding phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with n-pentyl bromide (1-bromopentane), where the bromide ion acts as the leaving group, resulting in the formation of the desired ether.^{[1][2]} The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates this SN2 reaction.^{[2][3]}

Data Presentation

Reactant/Product	Molecular Formula	Molar Mass (g/mol)	Amount Used	Moles
3-Bromophenol	C ₆ H ₅ BrO	173.01	5.0 g	0.0289
Potassium Carbonate	K ₂ CO ₃	138.21	6.0 g	0.0434
1-Bromopentane	C ₅ H ₁₁ Br	151.04	4.3 mL (5.55 g)	0.0367
Dimethylformamide	C ₃ H ₇ NO	73.09	60 mL	-
Product	3-bromo-phenol n-pentyl ether	C ₁₁ H ₁₅ BrO	-	-

Experimental Protocols

Materials:

- **3-Bromophenol** (5.0 g)
- Potassium carbonate (6.0 g)
- 1-Bromopentane (4.3 mL)
- Dimethylformamide (DMF, 60 mL)
- Diethyl ether
- Water
- Brine (saturated NaCl solution)
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane

- Ethyl acetate

Equipment:

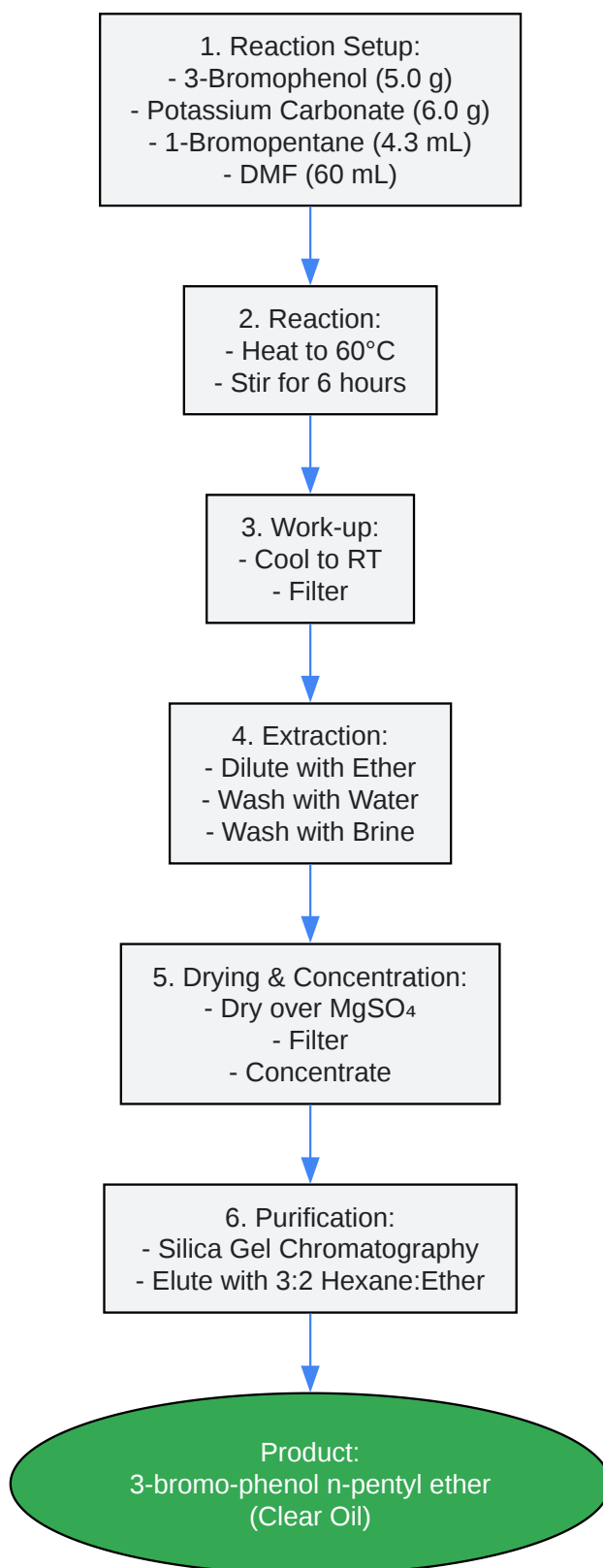
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser
- Filter funnel and filter paper
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- To a solution of 5.0 g of **3-Bromophenol** in 60 mL of dimethylformamide in a round-bottom flask, add 6.0 g of potassium carbonate.[3]
- Add 4.3 mL of 1-bromopentane to the mixture.[3]
- Heat the reaction mixture to 60°C for 6 hours with stirring.[3]
- After 6 hours, cool the mixture to room temperature and filter to remove the solid potassium salts.[3]
- Dilute the filtrate with diethyl ether and wash sequentially with water and then brine.[3]
- Dry the organic layer over anhydrous magnesium sulfate.[3]

- Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude oil.[3]
- Purify the crude product by column chromatography over silica gel, eluting with a 3:2 mixture of hexane and ether to yield 3-bromo-phenol n-pentyl ether as a clear oil.[3]

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of 3-bromo-phenol n-pentyl ether.

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